Cefixime Trihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis. |
|---|---|
CAS No. |
125110-14-7 |
Molecular Formula |
C16H17N5O8S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |
InChI Key |
HPRLWADTNARROR-JUZDKLSSSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |
melting_point |
218-225 °C 218 - 225 °C |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
1.04e-01 g/L |
Synonyms |
(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefixime Trihydrate on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefixime, a third-generation oral cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying this action, with a focus on its interaction with penicillin-binding proteins (PBPs). It includes a compilation of quantitative data on its efficacy, detailed protocols for key experimental assays, and visualizations of the critical pathways and experimental workflows.
Introduction
Cefixime is a semi-synthetic, third-generation cephalosporin characterized by its broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This inhibition ultimately leads to cell lysis and bacterial death. A key feature of cefixime is its stability in the presence of a wide variety of β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in the synthesis of peptidoglycan is a transpeptidation reaction that cross-links the peptide side chains of the glycan strands. This crucial step is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1]
Cefixime's bactericidal activity stems from its ability to covalently bind to the active site of these PBPs.[1] The β-lactam ring of cefixime is structurally similar to the D-Ala-D-Ala moiety of the natural PBP substrate. This mimicry allows cefixime to acylate the serine residue in the active site of the PBP, forming a stable, inactive enzyme-antibiotic complex. The inactivation of multiple essential PBPs disrupts the synthesis and maintenance of the peptidoglycan layer. This leads to the arrest of cell wall assembly, resulting in a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately causing cell lysis and death.[1]
The following diagram illustrates the core mechanism of cefixime's action:
Quantitative Data
The efficacy of cefixime is quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.
Penicillin-Binding Protein (PBP) Affinity
The affinity of cefixime for different PBPs determines its spectrum of activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.
| Bacterium | PBP Target | IC50 (µg/mL) | Reference |
| Escherichia coli | PBP 3 | 0.25 | [2] |
| Streptococcus pneumoniae | PBP3 | 0.026 | [3] |
| Helicobacter pylori | PBP B | Strongest Affinity* | [4] |
Note: The reference for H. pylori indicates the strongest affinity for PBP B among the PBPs tested, but does not provide a specific IC50 value.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values are crucial for determining clinical effectiveness.
| Bacterium | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 0.25 - 2.0 | 0.5 | [5] |
| Haemophilus influenzae | ≤0.03 - 0.25 | 0.06 | [5] |
| Streptococcus pneumoniae | 0.06 - 0.5 | 0.25 | [5] |
| Streptococcus pyogenes | ≤0.03 - 0.12 | 0.06 | [5] |
| Moraxella catarrhalis | ≤0.06 - 0.5 | 0.25 | [5] |
| Neisseria gonorrhoeae | 0.008 - 0.125 | 0.03 | [6] |
MIC90 is the concentration of the antibiotic required to inhibit the growth of 90% of the tested strains.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cefixime.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of cefixime that inhibits bacterial growth in a liquid medium.
Materials:
-
Cefixime trihydrate powder
-
Appropriate solvent for cefixime (e.g., sterile distilled water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Cefixime Stock Solution: Prepare a stock solution of cefixime at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the cefixime stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard 100 µL from the last dilution well. This will create a range of cefixime concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the cefixime dilutions and to a growth control well (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of cefixime at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
The following diagram illustrates the workflow for MIC determination:
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay measures the affinity of cefixime for PBPs by its ability to compete with a radiolabeled or fluorescently labeled penicillin for binding to these proteins.
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., Tris-HCl with MgCl₂)
-
Ultracentrifuge
-
Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or fluorescently labeled penicillin (e.g., Bocillin FL)
-
Cefixime solutions of varying concentrations
-
Scintillation counter or fluorescence scanner
-
SDS-PAGE equipment
Protocol:
-
Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane pellet in a suitable buffer.
-
Competitive Binding Reaction: a. In a series of microcentrifuge tubes, mix the membrane preparation with increasing concentrations of unlabeled cefixime. b. Add a fixed, subsaturating concentration of radiolabeled or fluorescently labeled penicillin to each tube. c. Include a control tube with no cefixime. d. Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes) to allow for competitive binding.
-
Separation and Detection: a. Stop the reaction by adding a stop solution or by rapid filtration. b. Separate the PBP-bound labeled penicillin from the unbound ligand. For radiolabeled assays, this is often done by vacuum filtration through glass fiber filters. For fluorescent assays, the reaction is stopped, and the proteins are separated by SDS-PAGE.
-
Quantification: a. For radiolabeled assays, the radioactivity on the filters is measured using a scintillation counter. b. For fluorescent assays, the gel is imaged using a fluorescence scanner, and the intensity of the bands corresponding to the PBPs is quantified.
-
Data Analysis: The concentration of cefixime that inhibits 50% of the labeled penicillin binding (IC50) is determined by plotting the percentage of inhibition against the logarithm of the cefixime concentration.
Spectrophotometric Bacterial Cell Lysis Assay
This assay quantifies the lytic effect of cefixime by measuring the decrease in the optical density of a bacterial culture over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cefixime solutions at various concentrations (typically multiples of the MIC)
-
Spectrophotometer
-
Culture tubes or cuvettes
Protocol:
-
Inoculum Preparation: Grow a bacterial culture in a suitable broth medium to an early- to mid-logarithmic phase (e.g., OD₆₀₀ of 0.2-0.4).
-
Exposure to Cefixime: a. Aliquot the bacterial culture into a series of sterile culture tubes or cuvettes. b. Add different concentrations of cefixime to the tubes. Include a growth control tube with no antibiotic.
-
Monitoring Lysis: a. Incubate the tubes at 37°C with shaking. b. At regular time intervals (e.g., every 30-60 minutes) for several hours, measure the OD₆₀₀ of each culture using a spectrophotometer.
-
Data Analysis: Plot the OD₆₀₀ values against time for each cefixime concentration and the control. A decrease in OD₆₀₀ over time, relative to the control, indicates bacterial lysis. The rate and extent of lysis can be compared across different cefixime concentrations.
Mechanisms of Resistance
Bacterial resistance to cefixime can emerge through several mechanisms, primarily involving alterations in the target PBPs or reduced drug accumulation.
-
Alteration of PBP Structure: Mutations in the genes encoding PBPs, particularly the penA gene encoding PBP2 in Neisseria gonorrhoeae, can reduce the binding affinity of cefixime to its target.[7] This is a significant mechanism of resistance in clinically important pathogens.
-
Production of β-Lactamases: While cefixime is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) can lead to its hydrolysis and inactivation.
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane porins can limit the entry of cefixime into the cell. Additionally, the overexpression of efflux pumps can actively transport the drug out of the cell, preventing it from reaching its PBP targets.
The following diagram depicts the interplay of these resistance mechanisms:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of cefixime against Helicobacter pylori and affinities for the penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid substitutions in mosaic penicillin-binding protein 2 associated with reduced susceptibility to cefixime in clinical isolates of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Purification of Cefixime Trihydrate: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial infections. Its synthesis is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. This technical guide provides a comprehensive overview of the core synthesis and purification processes for Cefixime trihydrate, drawing from established methodologies.
I. Synthesis of Cefixime
The most prevalent synthetic route to Cefixime involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated form of the Cefixime side chain, followed by hydrolysis. A common activated form of the side chain is 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptobenzothiazole ester (MICA ester).[1]
Key Synthesis Steps:
-
Acylation: The synthesis commences with the reaction of 7-AVCA with an activated Cefixime side-chain ester.[1][2] This reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran and water or acetone and water, in the presence of a base like triethylamine to facilitate the coupling.[2][3] The reaction temperature is generally maintained at low levels, often between 0-10°C, to minimize side reactions.[4]
-
Hydrolysis: Following the acylation, the resulting intermediate ester is hydrolyzed to yield Cefixime. This is commonly achieved by treatment with an inorganic base such as sodium hydroxide.[3][4] The hydrolysis is a critical step and is carefully controlled to ensure complete conversion without degradation of the cephalosporin core.
The overall synthesis workflow can be visualized as follows:
II. Purification of this compound
The purification of Cefixime is crucial to remove unreacted starting materials, by-products, and other impurities to meet stringent pharmaceutical standards. The primary method for purification is reactive crystallization.[5]
Key Purification Steps:
-
Dissolution and pH Adjustment: Crude Cefixime is often dissolved in water by adding an alkali to form a soluble salt, such as the disodium salt.[5][6] The pH is a critical parameter and is carefully controlled throughout the process.
-
Carbon Treatment: The resulting solution may be treated with activated carbon to remove colored impurities and other contaminants.[7][8]
-
Reactive Crystallization: The this compound is then precipitated from the solution by carefully adjusting the pH downwards with an acid, such as hydrochloric acid.[5] This process of crystallization from a solution where a chemical reaction is occurring is known as reactive crystallization. The rate of acid addition and the final pH are critical for controlling the crystal size, purity, and yield.[5] Seeding with pure this compound crystals is often employed to control the crystallization process.[7]
-
Isolation and Drying: The precipitated this compound crystals are then isolated by filtration, washed with water, and dried under vacuum at a controlled temperature to yield the final high-purity product.[9]
The purification workflow is illustrated below:
III. Experimental Protocols
The following are representative experimental protocols derived from various patented processes. These should be considered as illustrative, and actual reaction conditions may vary.
A. Synthesis of Cefixime from 7-AVCA and MICA Ester
Materials:
-
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)
-
2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (MICA Ester)
-
Tetrahydrofuran (THF)
-
Water
-
Triethylamine
-
Ethyl acetate
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
A mixture of THF and water is cooled to approximately 4°C.[3]
-
7-AVCA and MICA ester are added to the cooled solvent mixture.[3]
-
A solution of triethylamine in THF is slowly added to the reaction mixture over a period of 2 hours, maintaining the temperature at 4°C.[3]
-
The reaction is stirred for an additional 4 hours at the same temperature.[3]
-
Ethyl acetate is added, and the aqueous layer containing the triethylamine salt of the cefixime ester is separated.[3]
-
The aqueous layer is cooled to 0°C, and a solution of sodium hydroxide is added rapidly. The mixture is stirred for approximately 15 minutes.[4]
-
The hydrolysis is quenched by the immediate addition of hydrochloric acid to adjust the pH to a range of 4.8-5.2.[4]
B. Purification of this compound by Reactive Crystallization
Materials:
-
Crude Cefixime
-
Water
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (or other suitable acid)
-
Activated carbon (optional)
-
This compound seed crystals
Procedure:
-
Crude Cefixime is suspended in water at a controlled temperature (e.g., 38-45°C).[6]
-
An alkali (e.g., sodium bicarbonate or sodium hydroxide) is added to the suspension with stirring until the Cefixime is completely dissolved, forming a clear solution. The pH is typically maintained below 9.0.[6]
-
(Optional) Activated carbon is added to the solution, stirred, and then filtered to remove the carbon and adsorbed impurities.[7]
-
The clear filtrate is then subjected to crystallization. The pH of the solution is carefully adjusted to a range of 2.0 to 3.5 with an acid (e.g., hydrochloric acid) to induce precipitation.[4] The temperature is often controlled, for instance, by cooling to 0-10°C.[6]
-
The reaction mixture may be seeded with pure this compound crystals to control the crystallization process and obtain a product with the desired physical properties.[7]
-
The mixture is stirred for a period to allow for complete crystallization.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield pure this compound.[9]
IV. Quantitative Data
The following tables summarize quantitative data reported in various sources for the synthesis and purification of this compound.
Table 1: Synthesis and Purification Yields and Purity
| Step | Parameter | Value | Reference |
| Synthesis | Overall Yield | > 90% | [1] |
| Synthesis | Purity (HPLC) | 99.5% | [1] |
| Purification | Yield | 90.8% - 95.3% | [9] |
| Purification | Purity (HPLC) | 99.41% - 99.50% | [9] |
Table 2: Key Process Parameters for Purification
| Parameter | Value | Reference |
| Dissolution Temperature | 38 - 45 °C | [6] |
| Dissolution pH | ≤ 9.0 | [6] |
| Crystallization pH | 2.0 - 3.5 | [4] |
| Crystallization Temperature | 0 - 10 °C | [6] |
| Drying Temperature | 35 °C (vacuum) | [9] |
V. Impurities
Several process-related impurities and degradation products of Cefixime have been identified. These include isomers, unreacted intermediates, and by-products from side reactions.[10][11][] The purification process is designed to minimize these impurities to levels compliant with pharmacopeial standards.
This guide provides a foundational understanding of the synthesis and purification of this compound. For professionals in drug development and manufacturing, a thorough understanding of these processes is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further optimization and validation of these processes are critical for successful commercial production.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101337969A - Synthetic method of antibiotic cefixime - Google Patents [patents.google.com]
- 3. Process For the Preparation of Cefixime - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7705142B2 - Process for the preparation of cefixime - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107056815A - A kind of Cefixime and process for purification - Google Patents [patents.google.com]
- 7. US8008478B2 - Process for the preparation of cefixime - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. CN103980292A - Crystallization method of this compound - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CN109490440A - A method of detection Cefixime related impurities - Google Patents [patents.google.com]
An In-depth Technical Guide to the Antibacterial Spectrum of Cefixime Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefixime trihydrate is an orally active, third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1] Its bactericidal action, driven by the inhibition of bacterial cell wall synthesis, makes it a significant agent in the treatment of infections of the urinary tract, ear, and upper respiratory tract.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of cefixime, detailing its mechanism of action, in vitro activity against key Gram-positive and Gram-negative bacteria, and the standardized experimental protocols used to determine its efficacy. The quantitative data on its minimum inhibitory concentrations (MICs) are summarized for comparative analysis, and its mechanism and experimental workflows are visually represented through detailed diagrams.
Mechanism of Action
Cefixime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is initiated by the binding of cefixime to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting these PBPs, cefixime effectively halts the assembly of the cell wall, leading to cellular lysis and bacterial death.[1][3] Cefixime demonstrates a particular affinity for PBPs 3, 1a, and 1bs in Gram-negative bacteria.[4] A key characteristic of cefixime is its stability in the presence of many beta-lactamase enzymes, which are produced by some bacteria and are a common mechanism of resistance to other beta-lactam antibiotics.[2][3][5]
References
- 1. Cefixime - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cefixime? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Antibacterial effect of cefixime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefixime. A review of its antibacterial activity. Pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefixime Trihydrate: A Technical Guide on its Differential Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted activity of cefixime trihydrate, a third-generation oral cephalosporin, against gram-positive and gram-negative bacteria. We delve into its mechanism of action, spectrum of activity, the molecular basis of bacterial resistance, and standardized methodologies for susceptibility testing. Quantitative data on its in-vitro efficacy are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized through detailed diagrams.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefixime exerts its bactericidal effect by targeting and inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The key targets of cefixime are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation process that cross-links the peptidoglycan strands.[3][4] By binding to these PBPs, cefixime effectively blocks cell wall assembly, leading to cell lysis and bacterial death.[1][4] Cefixime's stability in the presence of many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics, contributes to its broad spectrum of activity.[2][3]
Figure 1: Mechanism of action of Cefixime.
Spectrum of Activity: A Tale of Two Cell Walls
Cefixime's efficacy varies significantly between gram-positive and gram-negative bacteria, a difference largely attributable to the structural variations in their cell envelopes.
Gram-Negative Bacteria: High Susceptibility
Cefixime demonstrates potent activity against a wide range of gram-negative bacteria, particularly members of the Enterobacteriaceae family.[5][6] This includes common pathogens such as Escherichia coli, Proteus mirabilis, Klebsiella species, and Haemophilus influenzae.[7][8] Its efficacy extends to many beta-lactamase-producing strains, making it a valuable therapeutic option for infections caused by these organisms.[9] Cefixime is also highly active against Neisseria gonorrhoeae, including penicillinase-producing strains.[7][10]
Gram-Positive Bacteria: A More Limited Spectrum
In contrast, cefixime's activity against gram-positive bacteria is more restricted. While it shows good activity against Streptococcus pneumoniae (penicillin-susceptible strains) and Streptococcus pyogenes, it is notably less effective against Staphylococcus species, including Staphylococcus aureus.[7][8][10] Enterococci are also generally resistant to cefixime.[11] This limited efficacy is partly due to differences in the PBP targets and the accessibility of these targets within the gram-positive cell wall structure.
Quantitative In-Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefixime against various clinically significant gram-positive and gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Cefixime MIC Values for Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 0.015 - 4 | 0.25 | [1][12] |
| Haemophilus influenzae | ≤0.004 - >4 | 0.25 | [1][13] |
| Proteus mirabilis | ≤0.008 - 0.06 | < 0.25 | [1][13] |
| Klebsiella pneumoniae | - | 0.25 | [12] |
| Klebsiella oxytoca | - | >32 | [13] |
| Neisseria gonorrhoeae | - | ≤ 0.25 | [8] |
| Moraxella catarrhalis | - | 0.12 | [13] |
| Salmonella typhi | - | 0.06 - 0.25 | [12] |
| Enterobacter cloacae | - | - | [5] |
| Enterobacter aerogenes | - | - | [5] |
| Serratia spp. | - | - | [6] |
| Providencia stuartii | - | < 0.25 | [13] |
| Pseudomonas aeruginosa | Resistant | - | [7] |
Table 2: Cefixime MIC Values for Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 0.12 | ≤ 0.25 | [1][8] |
| Streptococcus pyogenes | - | ≤ 0.25 | [8] |
| Staphylococcus aureus | >128 (Resistant) | - | [1] |
| Enterococcus spp. | Resistant | - | [11] |
Mechanisms of Bacterial Resistance
Bacterial resistance to cefixime can emerge through several molecular mechanisms, which differ between gram-positive and gram-negative species.
Gram-Negative Resistance Mechanisms
Two primary mechanisms of resistance to cefixime are prevalent in gram-negative bacteria:
-
Alteration of Penicillin-Binding Proteins (PBPs): In Neisseria gonorrhoeae, resistance is primarily mediated by modifications in the penA gene, which encodes for PBP2.[5][14] This can occur through the acquisition of a "mosaic" penA gene, which contains DNA sequences from other Neisseria species, leading to a PBP2 with reduced affinity for cefixime.[5][9]
-
Production of Beta-Lactamases: Many gram-negative bacteria can produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of cefixime, rendering it inactive.[15][16] Extended-spectrum β-lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins, including cefixime.[17]
-
Efflux Pumps: Overexpression of efflux pumps, such as the MtrCDE system in N. gonorrhoeae, can actively transport cefixime out of the bacterial cell, reducing its intracellular concentration and thus its effectiveness.[9][14] Mutations in the mtrR gene, a repressor of the mtrCDE operon, can lead to this overexpression.[14]
Figure 2: Cefixime resistance in Gram-negative bacteria.
Gram-Positive Resistance Mechanisms
In gram-positive bacteria, particularly Streptococcus pneumoniae, resistance to cefixime is primarily due to:
-
Alterations in Penicillin-Binding Proteins (PBPs): Resistance arises from sequential mutations in the genes encoding for PBPs, specifically PBP2x, PBP2b, and PBP1a.[11][18] These mutations lead to conformational changes in the PBPs, reducing their affinity for beta-lactam antibiotics like cefixime.[6][7] This stepwise accumulation of mutations can lead to high-level resistance.[11]
Figure 3: Cefixime resistance in Streptococcus pneumoniae.
Experimental Protocols: Determining Cefixime Susceptibility
The determination of cefixime's in-vitro activity is crucial for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[19][20] The broth microdilution method is a widely accepted reference method for determining the MIC of cefixime.[21]
Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of cefixime against a bacterial isolate.
Materials:
-
Cefixime standard powder
-
Sterile Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., water, phosphate buffer)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Cefixime Stock Solution: A stock solution of cefixime is prepared by dissolving a known weight of the standard powder in a suitable solvent as recommended by the supplier.[12]
-
Serial Dilutions: A series of two-fold dilutions of the cefixime stock solution is prepared in the microtiter plate using MHB to achieve a range of final concentrations.[22] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of cefixime that completely inhibits visible growth.[12]
Figure 4: Broth microdilution workflow for MIC determination.
Conclusion
This compound remains a clinically important oral antibiotic, demonstrating excellent efficacy against a broad range of gram-negative pathogens, including many beta-lactamase-producing strains. Its activity against gram-positive organisms is more targeted, with notable effectiveness against common respiratory pathogens like Streptococcus pneumoniae. Understanding the differential activity of cefixime, along with the evolving mechanisms of bacterial resistance, is paramount for its appropriate clinical use and for guiding future drug development efforts. The standardized methodologies for susceptibility testing, such as the broth microdilution method, are essential tools for monitoring resistance trends and ensuring optimal therapeutic outcomes. This technical guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their work with this significant antimicrobial agent.
References
- 1. Cefixime disk susceptibility test criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance and Epidemiology of Multidrug-Resistant Variants of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Lactam resistance in gram-negative bacteria: global trends and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using the genetic characteristics of Neisseria gonorrhoeae strains with decreased susceptibility to cefixime to develop a molecular assay to predict cefixime susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-binding protein-mediated resistance in pneumococci and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cefixime disk susceptibility test criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Amino Acid Mutations Essential to Production of an Altered PBP 2X Conferring High-Level β-Lactam Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance genes of Neisseria gonorrhoeae to cefixime and azithromycin | Universa Medicina [univmed.org]
- 14. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmpt.ca [cmpt.ca]
- 16. jidc.org [jidc.org]
- 17. researchgate.net [researchgate.net]
- 18. iacld.com [iacld.com]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. journals.asm.org [journals.asm.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. pdb.apec.org [pdb.apec.org]
Methodological & Application
Application Note & Protocol: A Validated HPLC Method for the Quantification of Cefixime Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a simple, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefixime Trihydrate. This method is applicable for the analysis of the bulk drug and its pharmaceutical dosage forms.
Introduction
This compound is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. It is officially recognized in several pharmacopoeias, including the Indian, British, United States, European, and Japanese Pharmacopoeias.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. This application note describes a robust HPLC method that can be readily implemented in a quality control laboratory for routine analysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition |
| Chromatographic Column | C18 column (250 mm x 4.6 mm, 5 µm)[2][3][4] |
| Mobile Phase | Methanol and 10 mM disodium hydrogen phosphate with 0.5% Triethylamine (TEA), pH adjusted to 6.3 with Orthophosphoric acid (OPA) (25:75 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 289 nm[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient[4] |
| Mode of Operation | Isocratic[2][3] |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)[3]
-
Disodium hydrogen phosphate (AR grade)[3]
-
Potassium dihydrogen phosphate (AR grade)[3]
-
Triethylamine (TEA) (HPLC grade)
-
Orthophosphoric acid (OPA) (AR grade)[3]
-
Water (HPLC grade)
Preparation of Mobile Phase
To prepare the mobile phase, mix methanol and a 10 mM disodium hydrogen phosphate solution containing 0.5% TEA in a ratio of 25:75 (v/v).[2][3] Adjust the pH of the aqueous portion to 6.3 using orthophosphoric acid before mixing.[2][3] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.
Preparation of Standard Stock Solution
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[3] Add approximately 10 mL of methanol and sonicate for 10 minutes to dissolve the standard.[3] Make up the volume to 25 mL with methanol to obtain a standard stock solution.
Preparation of Sample Solution (from Tablet Formulation)
Weigh and powder 20 tablets to get a uniform mixture.[5] Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.[3] Add about 10 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the drug.[3] Dilute to the mark with methanol and filter the solution through a 0.45 µm syringe filter.[3]
Calibration Curve
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-100 µg/mL.[2][3] Inject 20 µL of each solution into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL[2][3] |
| Correlation Coefficient (r²) | 0.9997[2][3] |
| Accuracy (% Recovery) | 98.84 - 100.25%[6] |
| Precision (%RSD) | < 2%[2][3] |
| Limit of Detection (LOD) | 1.0990 µg/mL[7] |
| Limit of Quantification (LOQ) | 3.331 µg/mL[7] |
| Specificity | The method is specific as it can separate the drug from its degradation products.[2][3] |
| Robustness | The method is robust, with no significant changes in results upon minor variations in flow rate and mobile phase composition.[3] |
Data Presentation
The quantitative data for the validation of the HPLC method for this compound is presented in the tables below for easy comparison.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | Data to be generated experimentally |
| 10 | Data to be generated experimentally |
| 20 | Data to be generated experimentally |
| 40 | Data to be generated experimentally |
| 60 | Data to be generated experimentally |
| 80 | Data to be generated experimentally |
| 100 | Data to be generated experimentally |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | Data to be generated experimentally | Data to be generated experimentally | Data to be generated experimentally |
| 100% | Data to be generated experimentally | Data to be generated experimentally | Data to be generated experimentally |
| 120% | Data to be generated experimentally | Data to be generated experimentally | Data to be generated experimentally |
Table 5: Precision Data
| Parameter | % RSD |
| Intra-day Precision (n=6) | < 2% |
| Inter-day Precision (n=6) | < 2% |
Experimental Workflow
The logical workflow for the HPLC method development and quantification of this compound is depicted in the following diagram.
Caption: Workflow for HPLC method development of this compound.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The stability-indicating nature of the method also allows for the separation of this compound from its potential degradation products, ensuring the integrity of the analysis.[2][3]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. scielo.br [scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Cefixime Trihydrate in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, validated, and reliable UV-Visible spectrophotometric method for the quantitative analysis of Cefixime Trihydrate in its bulk drug form. This method is simple, accurate, precise, and cost-effective for routine quality control analysis.
Introduction
This compound is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections by inhibiting bacterial cell wall synthesis.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of the bulk drug. UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals due to its simplicity, speed, and affordability.[1] This document outlines a validated UV-Vis spectrophotometric method for the determination of this compound.
Principle
The method is based on the principle that this compound exhibits strong absorbance of ultraviolet radiation at a specific wavelength. This absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound is consistently observed at approximately 288 nm in various solvents, which is used for its quantification.[1][4][5][6]
Materials and Reagents
-
This compound Reference Standard: USP/IP/BP grade
-
Solvents: Methanol (AR grade), Phosphate buffer pH 7.4 (AR grade), or a mixture of Methanol and Water (AR grade).[1][4][7]
-
Volumetric flasks: 10 mL, 100 mL (calibrated)
-
Pipettes: 1 mL, 5 mL, 10 mL (calibrated)
-
UV-Vis Spectrophotometer: Double beam spectrophotometer with a 1 cm quartz cuvette.
Experimental Protocols
Selection of Solvent
The solubility of this compound should be tested in various solvents to select a suitable one. Methanol, a mixture of methanol and water, and pH 7.4 phosphate buffer have been reported as effective solvents.[1][4][7] Methanol is a common choice due to the good solubility of the drug.[1]
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a standard solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the chosen solvent and make up the volume to the mark to obtain a stock solution of 100 µg/mL.[5]
-
Prepare a working standard solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the solvent to get a final concentration of 10 µg/mL.[1]
-
Scan the solution: Scan the prepared working standard solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[1][5]
-
Identify λmax: The wavelength at which maximum absorbance is observed is the λmax. For this compound, this is typically around 288 nm.[1][4][5][6]
Preparation of Calibration Curve
-
Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[1]
-
Measure absorbance: Measure the absorbance of each standard solution at the determined λmax (288 nm) using the solvent as a blank.
-
Plot the calibration curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 0.999.[1][4]
Analysis of Bulk Drug Sample
-
Prepare a sample stock solution: Accurately weigh about 10 mg of the this compound bulk drug sample and prepare a 100 µg/mL stock solution as described in section 4.2.1.
-
Prepare a sample working solution: Dilute the sample stock solution with the solvent to obtain a concentration within the linearity range of the calibration curve (e.g., 10 µg/mL).
-
Measure absorbance: Measure the absorbance of the sample working solution at 288 nm against the solvent blank.
-
Calculate the concentration: The concentration of this compound in the sample can be determined from the calibration curve or by using the regression equation obtained from the linearity study.
Method Validation
The developed method should be validated as per ICH Q2(R1) guidelines for various parameters:
-
Linearity: The linearity of the method is established by analyzing a series of concentrations. The correlation coefficient (R²) should be greater than or equal to 0.999.[1][4]
-
Accuracy: Accuracy is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98-102%.[1][4]
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing the same concentration multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same concentration on different days.
-
The % Relative Standard Deviation (%RSD) for both should be less than 2%.[1][4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: Summary of Method Parameters
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 288 nm[1][4][5][6] |
| Beer's Law Linearity Range | 2-10 µg/mL[1], 10-45 µg/mL[4][6] |
| Regression Equation | y = 0.046x + 0.112[1], y = 0.035x – 0.002[4][6] |
| Correlation Coefficient (R²) | 0.999[1][4][6] |
Table 2: Summary of Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Accuracy (% Recovery) | 98-99%[1], 99.656% - 101.825%[4][6] | 98-102% |
| Precision (%RSD) | ||
| - Intra-day | < 2.0%[1], 0.57-0.995%[4] | < 2% |
| - Inter-day | < 2.0%[1], 0.52-1.02%[4] | < 2% |
| Limit of Detection (LOD) | 0.042 µg/mL[1], 0.914 µg/mL[4] | - |
| Limit of Quantitation (LOQ) | 0.096 µg/mL[1], 3.142 µg/mL[4] | - |
| Robustness (%RSD) | 0.532-0.827%[4] | < 2% |
Visualization
The following diagrams illustrate the experimental workflow for the UV-Vis spectrophotometric analysis of this compound.
Caption: Experimental workflow for UV-Vis analysis of this compound.
Caption: Logical relationship of this compound analysis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. asianjpr.com [asianjpr.com]
- 3. jocpr.com [jocpr.com]
- 4. japsr.in [japsr.in]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN BULK AND DOSAGE FORM BY UV-VISIBLE SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 7. alliedacademies.org [alliedacademies.org]
Cefixime Trihydrate Topical Gel: Application Notes and Protocols for Wound Infection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of a cefixime trihydrate topical gel intended for the management of bacterial wound infections. The protocols detailed below are synthesized from established methodologies to aid in the development and preclinical assessment of this novel formulation.
Formulation and Physicochemical Characterization
The development of a stable and effective topical gel requires careful selection of polymers and excipients. This compound, a third-generation cephalosporin, offers broad-spectrum antibacterial activity, making it a strong candidate for treating wound infections. The following tables summarize representative formulation compositions and their resulting physicochemical properties, providing a baseline for development.
Table 1: Representative Formulations of this compound Topical Gel
| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) | Function |
| This compound | 1.0 | 1.0 | 1.0 | Active Pharmaceutical Ingredient |
| Carbopol 940 | 1.0 | 1.5 | 1.0 | Gelling Agent |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 | - | 1.5 | Gelling Agent / Viscosity Modifier |
| Propylene Glycol | 15.0 | 15.0 | 15.0 | Co-solvent, Humectant |
| Methylparaben | 0.03 | 0.03 | 0.03 | Preservative |
| Propylparaben | 0.01 | 0.01 | 0.01 | Preservative |
| Triethanolamine | q.s. to pH 6.8-7.4 | q.s. to pH 6.8-7.4 | q.s. to pH 6.8-7.4 | Neutralizing Agent |
| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 | Vehicle |
Data compiled from multiple sources indicating common concentrations for these excipients.
Table 2: Physicochemical Properties of this compound Gel Formulations
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Acceptable Range |
| Appearance | Homogeneous, translucent | Homogeneous, translucent | Homogeneous, translucent | Homogeneous, free of lumps |
| Color | Off-white | Off-white | Off-white | Off-white |
| pH | 7.2 ± 0.1 | 7.1 ± 0.2 | 7.3 ± 0.1 | 6.5 - 7.4 |
| Viscosity (cP) | 4500-5500 | 6000-7000 | 5000-6000 | Varies based on desired consistency |
| Spreadability (g.cm/s) | 10.5 ± 0.5 | 8.2 ± 0.3 | 9.8 ± 0.4 | Higher value indicates better spreadability |
| Drug Content (%) | 98.5 ± 1.2 | 99.1 ± 0.8 | 98.9 ± 1.5 | 95.0 - 105.0 |
These values represent typical results found in literature for similar gel formulations.
Experimental Protocols
Detailed methodologies for the preparation and evaluation of the this compound topical gel are provided below.
Protocol 2.1: Preparation of this compound Topical Gel
This protocol describes the dispersion method for preparing a Carbopol 940-based gel.
Materials:
-
This compound
-
Carbopol 940
-
Propylene Glycol
-
Methylparaben
-
Propylparaben
-
Triethanolamine
-
Purified Water
-
Beakers, magnetic stirrer, overhead stirrer, pH meter, weighing balance.
Procedure:
-
Carbopol Dispersion: Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing a measured volume of purified water with constant stirring using a magnetic stirrer. Avoid lump formation. Continue stirring until a uniform dispersion is obtained.
-
Preservative Solution: In a separate beaker, dissolve the weighed quantities of methylparaben and propylparaben in propylene glycol with gentle heating if necessary. Cool to room temperature.
-
Drug Incorporation: Accurately weigh the this compound and dissolve it in the preservative solution from Step 2.
-
Gel Formation: Add the drug-preservative solution to the aqueous Carbopol dispersion with continuous stirring.
-
Neutralization: Slowly add triethanolamine dropwise to the formulation while continuously stirring and monitoring the pH. Continue addition until the pH of the gel reaches the desired range (e.g., 6.8-7.4), at which point a clear, viscous gel will form.
-
Final Volume: Add the remaining purified water to make up the final weight and mix until homogeneous.
-
Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.
Protocol 2.2: In-Vitro Drug Release Study
This protocol utilizes a Franz diffusion cell to evaluate the release profile of this compound from the topical gel.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate)
-
Phosphate buffer pH 7.4 (receptor medium)
-
This compound topical gel
-
Magnetic stirrer
-
Water bath maintained at 32±1°C
-
Syringes and vials for sample collection
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.
-
Apparatus Setup: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Receptor Compartment: Fill the receptor compartment with freshly prepared and degassed phosphate buffer (pH 7.4). Place a magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at 32±1°C. Stir the receptor medium at a constant rate (e.g., 100 rpm).
-
Sample Application: Accurately weigh approximately 1 g of the this compound gel and apply it uniformly to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the sample from the receptor compartment through the sampling port.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time to determine the release profile.
Protocol 2.3: Antibacterial Activity Assay (Agar Well Diffusion Method)
This method assesses the antibacterial efficacy of the formulated gel against common wound pathogens.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
This compound topical gel
-
Positive control (e.g., commercial antibiotic ointment)
-
Negative control (gel base without cefixime)
-
Incubator at 37°C
-
Micropipettes
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.
-
Plate Inoculation: Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plate using a sterile cork borer.
-
Sample Addition: Accurately weigh a specified amount (e.g., 100 mg) of the test gel, positive control, and negative control and place them into separate wells.
-
Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antibacterial activity.
-
Data Recording: Record the results for each formulation and control. The experiment should be performed in triplicate.
In-Vivo Wound Healing Evaluation
Animal models are crucial for evaluating the therapeutic efficacy of the topical gel in a biological system. The following protocol outlines a general procedure for an excision wound model in rats. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 3.1: Excision Wound Model in Rats
Materials:
-
Wistar rats (male, 150-200 g)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and scalpel
-
This compound topical gel
-
Standard control (e.g., povidone-iodine ointment)
-
Untreated control group
-
Ruler or caliper
-
Digital camera
Procedure:
-
Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week before the experiment.
-
Wound Creation: Anesthetize a rat and shave the dorsal thoracic region. Disinfect the area with 70% ethanol. Create a full-thickness circular excision wound of approximately 300 mm² using a sterile scalpel and forceps.
-
Grouping and Treatment: Divide the animals into at least three groups:
-
Group I (Control): No treatment or application of the gel base without the drug.
-
Group II (Standard): Topical application of a standard commercial antiseptic/antibiotic ointment (e.g., Betadine).
-
Group III (Test): Topical application of the this compound gel.
-
-
Treatment Application: Apply the respective treatments topically to the wound area once daily, starting from day 0, for a specified period (e.g., 16-21 days).
-
Wound Area Measurement: Measure the wound area on specific days (e.g., 0, 4, 8, 12, 16) using a caliper or by tracing the wound boundary on a transparent sheet and calculating the area. A digital photograph can also be taken for documentation and analysis.
-
Percentage of Wound Contraction: Calculate the percentage of wound contraction using the formula: % Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
Histopathological Analysis: On the final day, euthanize the animals and excise the wound tissue for histopathological examination to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
Signaling Pathways in Wound Healing
The primary role of a topical antibiotic like cefixime is to eliminate bacterial infection. Bacterial colonization can severely impair the wound healing process by prolonging the inflammatory phase and degrading essential growth factors and matrix proteins. By controlling the bacterial bioburden, cefixime allows the endogenous cellular and signaling processes to proceed efficiently. Two critical pathways in wound healing are the Transforming Growth Factor-Beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.
-
TGF-β Signaling: This pathway is crucial for all phases of wound healing. It regulates inflammation, stimulates fibroblasts to produce collagen and other extracellular matrix (ECM) components, and promotes re-epithelialization.
-
VEGF Signaling: VEGF is a potent stimulator of angiogenesis, the formation of new blood vessels. This process is vital for supplying oxygen and nutrients to the healing tissue.
Uncontrolled infection can dysregulate these pathways, leading to chronic, non-healing wounds. The application of cefixime gel helps create a more favorable environment for these signaling cascades to function optimally.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefixime trihydrate is a third-generation cephalosporin antibiotic widely used to treat bacterial infections. Like many complex organic molecules, it is susceptible to degradation under various stress conditions, leading to the formation of related substances or impurities. The identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a detailed protocol for the identification of this compound related substances using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol includes procedures for forced degradation studies to generate potential impurities and a validated LC-MS/MS method for their separation and identification.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. These studies are performed in accordance with International Council for Harmonisation (ICH) guidelines.
a. Acid Hydrolysis:
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Prepare a 1 mg/mL solution of this compound in 0.1 N methanolic hydrochloric acid.
-
Reflux the solution at 80°C.
-
Withdraw aliquots at various time points (e.g., 1, 3, 5, and 8 hours).
-
Neutralize the samples with an appropriate volume of 0.1 N NaOH.
-
Dilute the samples with the mobile phase prior to LC-MS/MS analysis.
b. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 N methanolic NaOH.
-
Reflux the solution at 80°C.
-
Withdraw aliquots at various time points (e.g., 0.5 and 1 hour).
-
A separate study using 0.01 N NaOH at 80°C for up to 8 hours can also be performed for slower degradation.
-
Neutralize the samples with an appropriate volume of 0.1 N HCl.
-
Dilute the samples with the mobile phase before analysis.
c. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 50°C) for a specified period (e.g., 2 hours).
-
Withdraw aliquots and dilute with the mobile phase for analysis.
d. Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 80°C) for a specified duration.
-
Alternatively, reflux a solution of this compound (1 mg/mL in mobile phase) at 80°C for 1 hour.
-
Dissolve the heat-stressed solid sample in the mobile phase.
-
Dilute the samples as needed before LC-MS/MS analysis.
e. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water) to UV radiation at 254 nm.
-
Expose solid this compound to direct sunlight for an extended period (e.g., several months).
-
Samples should be withdrawn at different time intervals to monitor the extent of degradation.
-
Dilute the samples with the mobile phase for analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.5% formic acidB: Acetonitrile |
| Gradient | Isocratic elution with Water:Acetonitrile (85:15 v/v) can be used. A gradient elution may also be employed for better separation of a larger number of impurities. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient or controlled at 40°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Skimmer Cone Voltage | -20 V |
| Collision Energy | Ranged from 25-40 eV for MS/MS experiments |
| Scan Mode | Full scan for identification and product ion scan for fragmentation analysis. |
Data Presentation
The following table summarizes the identified related substances of cefixime, including those specified in the British Pharmacopoeia (BP).
| Compound Name | Relative Retention Time (RRT) | Precursor Ion ([M+H]⁺, m/z) | Key Product Ions (m/z) |
| Cefixime | 1.00 | 454.05 | 285, 241, 210, 182 |
| Impurity A (BP) | 0.8 | 472 | Not explicitly detailed in the provided search results. |
| Impurity B (BP) | 1.2 | 428 | 410, 384, 214 |
| Impurity C (BP) | 1.3 | Similar to Cefixime | Not explicitly detailed in the provided search results. |
| Impurity D (BP) | 1.7 | Similar to Cefixime | Not explicitly detailed in the provided search results. |
| Impurity E (BP) | Not specified | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Visualizations
Caption: Experimental workflow for the identification of cefixime related substances.
Caption: Logical workflow for the identification of known and unknown impurities.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound related substances using LC-MS/MS. The described forced degradation studies are crucial for generating a complete impurity profile, while the LC-MS/MS method offers the necessary sensitivity and specificity for their accurate identification and characterization. This methodology is invaluable for quality control laboratories and in the development of robust and safe pharmaceutical products.
Troubleshooting & Optimization
Troubleshooting peak tailing in cefixime trihydrate HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of cefixime trihydrate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing peaks are problematic because they can compromise resolution between closely eluting compounds, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[2][3] For regulated environments, a high degree of peak tailing may cause the system suitability test to fail.[2]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: Peak tailing in the analysis of this compound, a compound with basic functional groups, is often due to secondary interactions with the stationary phase.[4] The most common causes include:
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Secondary Silanol Interactions: Interaction between the basic amine groups on cefixime and acidic residual silanol groups on the silica-based stationary phase.[4][5]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of cefixime or the stationary phase, causing peak distortion.[6]
-
Column Problems: Degradation of the column, formation of a void at the column inlet, or a blocked frit can cause tailing for all peaks in the chromatogram.[3][7]
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Sample Overload: Injecting too high a concentration or volume of your cefixime sample.[8][9]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening and tailing.[10][11]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter. Cefixime has multiple ionizable groups.[12] If the mobile phase pH is close to the pKa of one of these groups, both the ionized and non-ionized forms of the molecule may exist simultaneously, leading to peak broadening or splitting.[6][13] For basic compounds like cefixime, secondary interactions with silanol groups on the column packing are a primary cause of tailing.[5] Lowering the mobile phase pH (e.g., to pH 3 or below) can protonate these silanol groups, minimizing these unwanted interactions and improving peak symmetry.[11] Conversely, some methods use a higher pH (around 6.3-7) with additives like triethylamine to mask the silanol groups.[14][15]
Q4: Can the sample solvent cause peak tailing?
A4: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[3] If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can lead to peak fronting or tailing.[16] Whenever possible, the sample should be dissolved in the mobile phase itself to ensure good peak shape.[9]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.
Step 1: Initial Assessment - All Peaks or Just Cefixime?
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Observation: Are all peaks in the chromatogram tailing, or is the problem specific to the cefixime peak?
-
Implication:
Step 2: Troubleshooting System-Wide Peak Tailing
If all peaks are tailing, investigate the following physical and mechanical aspects of your HPLC system.
Troubleshooting Workflow for System-Wide Peak Tailing
Caption: A logical workflow for troubleshooting system-wide peak tailing.
| Potential Cause | Recommended Action |
| Blocked Column Frit | A sudden increase in backpressure along with tailing on all peaks suggests a blocked inlet frit.[7] Solution: Disconnect the column from the detector, reverse it, and flush with a strong solvent to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[5] |
| Column Void | The formation of a void or channel in the column packing material can lead to peak distortion.[3][5] This can be caused by pressure shocks or operating at an inappropriate pH.[11] Solution: In some cases, reversing the column can temporarily fix the issue. However, the most reliable solution is to replace the column. Using a guard column can help extend the life of the analytical column.[17] |
| Extra-Column Dead Volume | Long or wide-bore connecting tubing and poorly fitted connections can cause peak broadening and tailing, especially for early eluting peaks.[6][11] Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly seated to avoid dead volume.[6][18] |
Step 3: Troubleshooting Cefixime-Specific Peak Tailing
If only the cefixime peak is tailing, the issue is likely chemical in nature.
Troubleshooting Workflow for Analyte-Specific Peak Tailing
Caption: A logical workflow for troubleshooting analyte-specific peak tailing.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | The basic nature of cefixime can lead to strong interactions with residual acidic silanol groups on the silica packing of C18 columns.[1][4] This is a very common cause of peak tailing for basic compounds. |
| Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, reducing their interaction with the positively charged cefixime molecule.[1][11] Be sure to use a column that is stable at low pH.[5] | |
| Solution 2: Use a Mobile Phase Additive. Adding a competing base, such as triethylamine (TEA) at a concentration of around 25 mM, to the mobile phase can mask the active silanol sites.[1][9] | |
| Solution 3: Use a Different Column. Modern, high-purity, end-capped columns have fewer residual silanol groups and are less prone to causing tailing with basic compounds.[6][11] Consider using a base-deactivated or polar-embedded column. | |
| Sample Overload | Injecting too much cefixime can saturate the stationary phase, leading to tailing peaks.[3][8] Solution: Reduce the injection volume or dilute the sample by a factor of 10.[19] If the peak shape improves and the retention time increases slightly, overload was the cause.[19] |
| Incorrect Mobile Phase Buffer | Insufficient buffer capacity or a buffer pH that is too close to the pKa of cefixime can result in poor peak shape.[13] Solution: Ensure the buffer concentration is adequate (typically 10-25 mM). Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa values.[13] |
Experimental Protocols
Below are examples of HPLC methods for this compound analysis. These can be used as a starting point for method development or troubleshooting.
Method 1: Low pH Mobile Phase
This method is designed to minimize silanol interactions by operating at a low pH.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm), stable at low pH |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Ratio | 30:70 (Acetonitrile:Aqueous)[20] |
| Flow Rate | 1.0 mL/min[20] |
| Detection | UV at 280-289 nm[14][20] |
| Column Temperature | Ambient or controlled at 30°C |
Methodology:
-
Prepare the mobile phase by mixing 300 mL of HPLC-grade acetonitrile with 700 mL of HPLC-grade water containing 1 mL of formic acid.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare this compound standard and sample solutions in the mobile phase.
-
Inject the solutions onto the HPLC system.
Method 2: Neutral pH with Silanol Masking Agent
This method uses a neutral pH buffer and an additive to block active silanol sites.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex ODS, 250 x 4.6 mm, 5 µm)[15] |
| Mobile Phase | Methanol and 10 mM Disodium Hydrogen Phosphate with 0.5% Triethylamine (TEA), pH adjusted to 6.3 with Orthophosphoric Acid (OPA)[15] |
| Ratio | 25:75 (Methanol:Buffer)[15] |
| Flow Rate | 1.0 mL/min[15] |
| Detection | UV at 289 nm[15] |
| Column Temperature | Ambient |
Methodology:
-
Prepare the aqueous buffer by dissolving the appropriate amount of disodium hydrogen phosphate in water, adding 0.5% TEA, and adjusting the pH to 6.3 with OPA.
-
Prepare the mobile phase by mixing 250 mL of HPLC-grade methanol with 750 mL of the prepared buffer.
-
Filter and degas the mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Prepare this compound standard and sample solutions, preferably in the mobile phase.
-
Inject the solutions onto the HPLC system.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. restek.com [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scielo.br [scielo.br]
- 16. support.waters.com [support.waters.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Cefixime Trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of the poorly soluble drug, cefixime trihydrate.
General FAQs
Q1: Why is improving the dissolution rate of this compound important?
This compound is a third-generation cephalosporin antibiotic with low aqueous solubility.[1][2][3][4] This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, resulting in insufficient and variable bioavailability (40-50%) after oral administration.[1][5][6][7] By enhancing its dissolution rate, it is possible to improve its absorption, leading to better therapeutic efficacy.[1][8]
Q2: What are the main strategies for enhancing the dissolution rate of this compound?
Several techniques have been successfully employed to improve the dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[5][6][9][10]
-
Liquisolid Compacts: Dissolving the drug in a non-volatile solvent and adsorbing it onto a solid carrier.[11][12][13]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range.[1][2][14]
-
Co-crystallization: Forming a new crystalline solid with a co-former to alter the physicochemical properties.[1][15]
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Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that forms a fine emulsion in the gastrointestinal tract.[16][17][18][19]
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Complexation: Using agents like cyclodextrins to form inclusion complexes.[3][4][20][21]
-
Particle Size Reduction: Employing techniques like micronization to increase the surface area of the drug particles.[1][22]
Troubleshooting Guides by Technique
Solid Dispersions
Q: My solid dispersion is not showing a significant improvement in the dissolution rate. What could be the problem?
A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Carrier Selection: The choice of carrier is crucial. Ensure the carrier is sufficiently hydrophilic and compatible with this compound. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and natural polymers like guar gum.[1][6][9]
-
Drug-to-Carrier Ratio: The ratio of this compound to the carrier can significantly impact dissolution. An insufficient amount of carrier may not effectively disperse the drug. Experiment with different ratios (e.g., 1:1, 1:2, 1:3) to find the optimal composition.[5][6]
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Preparation Method: The method of preparation (e.g., solvent evaporation, co-grinding, kneading) affects the final properties of the solid dispersion.[5][23] The solvent evaporation method has been shown to be particularly effective for this compound.[5][6]
-
Amorphous Conversion: The goal of a solid dispersion is often to convert the crystalline drug into an amorphous form, which has higher solubility.[10] Use characterization techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm the change in crystallinity.[9][24]
-
Wetting: Poor wettability of the solid dispersion can hinder dissolution. The inclusion of a hydrophilic carrier should improve wetting.[10]
Q: The dissolution profile of my solid dispersion is inconsistent between batches. How can I improve reproducibility?
A: Inconsistent results often stem from variations in the experimental process. To improve reproducibility:
-
Standardize the Protocol: Ensure all parameters, such as solvent volume, stirring speed, evaporation temperature and rate, and drying time, are kept constant for each batch.
-
Homogeneity: Ensure the drug and carrier are homogeneously mixed. For the solvent evaporation method, ensure the drug and carrier are fully dissolved before evaporation.
-
Particle Size of the Final Product: The particle size of the prepared solid dispersion can influence the dissolution rate. Sieve the final product to obtain a uniform particle size range.
Liquisolid Compacts
Q: My liquisolid formulation has poor flowability and compressibility. What should I do?
A: Poor flow and compressibility are common challenges with liquisolid formulations. Here are some solutions:
-
Carrier and Coating Material Ratio (R-value): The ratio of the carrier (e.g., microcrystalline cellulose) to the coating material (e.g., colloidal silicon dioxide/Aerosil) is critical.[12][13] An optimal R-value is necessary to ensure sufficient adsorption of the liquid medication and good flow properties. Experiment with different R-values.
-
Liquid Load Factor: Do not exceed the optimal liquid load factor, which is the maximum amount of liquid that the powder system can retain while maintaining good flow and compressibility.
-
Choice of Non-volatile Solvent: The viscosity and surface tension of the non-volatile solvent (e.g., propylene glycol, PEG 300) can affect the flowability of the powder.[11][13]
Q: The drug is precipitating out of the liquid medication over time. How can I prevent this?
A: Drug precipitation indicates that the drug is not fully solubilized or that the solution is not stable.
-
Solubility in the Non-volatile Solvent: Ensure that the concentration of this compound in the non-volatile solvent is below its saturation solubility.
-
Storage Conditions: Store the liquisolid compacts in a well-closed container at controlled temperature and humidity to prevent any changes in the physical state of the drug.
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for this compound
| Technique | Carrier/Excipient | Drug:Carrier Ratio | Preparation Method | Key Finding | Reference |
| Solid Dispersion | Croscarmellose sodium | 1:1 | Solvent Evaporation | Showed a faster dissolution rate compared to other solid dispersion techniques. | [5] |
| Solid Dispersion | Guar Gum | 1:3 | Solvent Evaporation | Maximum increase in dissolution profile compared to the pure drug. | [6] |
| Solid Dispersion | Sodium Acetate Trihydrate | 1:4 and 1:6 | Hydrotropic Solubilization | Significantly enhanced dissolution rate compared to the pure drug. | [24] |
| Solid Dispersion | Soluplus® | - | Conventional Method | Best enhancement in the release profile among the polymers tested. | [9] |
| Liquisolid Compact | Propylene Glycol, Microcrystalline Cellulose, Aerosil | 70% drug, R-value=10 | Liquisolid Technique | 99.5% drug release in 45 minutes, faster than the marketed capsules. | [12][13] |
| Nanocrystals | PVP (0.05%) | - | Solvent/Antisolvent Precipitation | Significantly higher dissolution rate than the raw cefixime powder. | [2][14] |
| Co-crystals | Sodium Acetate | 1:1 | Solvent Evaporation | 18.5-fold increase in solubility and 85.40% drug release in 60 minutes. | [15] |
| SEDDS | Eucalyptus oil, Kolliphor EL, Kollisolv MCT 70 | - | Self-Emulsification | 97.32% drug release within 60 minutes in simulated gastric fluid. | [17][19] |
| Complexation | β-Cyclodextrin | - | Kneading Method | 6.77 times fold increase in dissolution rate over the pure drug. | [21] |
Experimental Protocols
Preparation of Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh the desired amounts of this compound and the chosen carrier (e.g., Croscarmellose sodium, guar gum).[5][6]
-
Dissolve both the drug and the carrier in a suitable solvent (e.g., methanol, dichloromethane).[5][23] Ensure complete dissolution with continuous stirring.
-
Evaporate the solvent at a controlled temperature (e.g., room temperature or 45°C in a tray dryer) with continuous stirring to obtain a dry mass.[5][23]
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific size (e.g., sieve no. 30 or 100) to obtain a uniform particle size.[5][24]
-
Store the prepared solid dispersion in a desiccator until further evaluation.[5][23]
Preparation of Liquisolid Compacts
-
Dissolve or disperse a specific amount of this compound in a measured quantity of a non-volatile solvent (e.g., propylene glycol, PEG 300) to form the liquid medication.[11][13]
-
In a separate container, blend the calculated quantities of the carrier (e.g., microcrystalline cellulose) and the coating material (e.g., colloidal silicon dioxide).
-
Gradually add the liquid medication to the powder blend with continuous mixing.
-
The final mixture should be a dry-looking, non-adherent, free-flowing, and compressible powder.
-
This liquisolid powder can then be compressed into tablets or filled into capsules.
Preparation of Nanocrystals by Solvent/Antisolvent Precipitation
-
Dissolve this compound in a suitable water-miscible solvent (e.g., methanol) to a specific concentration (e.g., 20mg/ml).[2][14]
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.05% PVP).[2][14]
-
Inject the drug solution at a controlled rate (e.g., 60ml/hr) into the stabilizer solution with continuous stirring or sonication.[2][14]
-
The nanocrystals will precipitate immediately upon injection.
-
The resulting nanosuspension can be lyophilized (freeze-dried) to obtain a dry powder of cefixime nanocrystals.[2][14]
Visualizations
Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.
Caption: Troubleshooting Logic for Poor Dissolution of Solid Dispersions.
References
- 1. crsubscription.com [crsubscription.com]
- 2. scispace.com [scispace.com]
- 3. Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ijbpr.net [ijbpr.net]
- 6. Enhancement of In-Vitro Dissolution Efficiency of this compound Using Natural Polymer by Solid Dispersion Technique - ProQuest [proquest.com]
- 7. ijpsr.com [ijpsr.com]
- 8. longdom.org [longdom.org]
- 9. A Comparative Solubility Enhancement Study of this compound Using Different Dispersion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced Intestinal Permeability of Cefixime by Self-Emulsifying Drug Delivery System: In-Vitro and Ex-Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Intestinal Permeability of Cefixime by Self-Emulsifying Drug Delivery System: In-Vitro and Ex-Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. combined-use-of-cyclodextrins-and-amino-acids-for-the-development-of-cefixime-oral-solutions-for-pediatric-use - Ask this paper | Bohrium [bohrium.com]
- 21. researchgate.net [researchgate.net]
- 22. WO2005107703A1 - Novel pharmaceutical formulation of cefixime for enhanced bioavailability - Google Patents [patents.google.com]
- 23. ijptjournal.com [ijptjournal.com]
- 24. scielo.br [scielo.br]
Cefixime Trihydrate Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cefixime trihydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2][3][4] It is also susceptible to oxidative degradation.[2][5] Generally, cefixime is most stable in the pH range of 4-7 and degrades rapidly in alkaline and, to a lesser extent, acidic conditions.[3]
Q2: What is the expected shelf-life of a freshly prepared this compound aqueous solution?
A2: The shelf-life of a this compound aqueous solution is highly dependent on the storage conditions (pH, temperature, and light exposure). For instance, reconstituted oral suspensions of cefixime are typically recommended to be stored in a refrigerator (2 to 8 °C) and used within a specified period, as they lose potency over time, especially at room temperature or higher.[6] Aqueous solutions for experimental use should ideally be prepared fresh. Storing aqueous solutions for more than a day is generally not recommended without proper stability validation.[7]
Q3: What are the main degradation pathways for this compound in aqueous solutions?
A3: The principal degradation pathway for cefixime involves the cleavage of the β-lactam ring.[3] Under different conditions, various degradation products can form. In acidic conditions, three main lactones can be formed due to intramolecular cyclization.[3] Under basic conditions, a β-lactam ring-opened product and a 7-epimer are major degradation products.[3] In neutral conditions, an aldehyde derivative involving the 7-acyl moiety has been identified.[3]
Q4: How can I minimize the degradation of my this compound solution during an experiment?
A4: To minimize degradation, it is recommended to:
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Prepare solutions fresh whenever possible.
-
Use a buffer to maintain the pH in the stable range of 4-7.[3]
-
Protect the solution from light by using amber-colored vials or covering the container with aluminum foil.[1][4][8]
-
Store the solution at low temperatures (e.g., in a refrigerator) when not in immediate use.
Troubleshooting Guide
Issue 1: Rapid loss of potency in my this compound standard solution.
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of your aqueous solution. This compound is most stable at a pH between 4 and 7.[3] It degrades rapidly in alkaline conditions and is also susceptible to acidic hydrolysis.[1][2][3]
-
Recommendation: Prepare your solutions using a buffer system within the optimal pH range of 4-7.
Possible Cause 2: Exposure to high temperatures.
-
Troubleshooting Step: Review your experimental setup and storage conditions. Elevated temperatures significantly accelerate the degradation of cefixime.[1][2][5]
-
Recommendation: Store stock solutions and samples at refrigerated temperatures (2-8°C) and minimize exposure to heat during the experiment.
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Assess if your solutions are being exposed to ambient or UV light. This compound is known to be sensitive to light.[1][4][8]
-
Recommendation: Protect your solutions from light by using amber glassware or by wrapping the containers in aluminum foil.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: The appearance of new peaks is a strong indicator of degradation. Compare the retention times of the new peaks with literature reports on cefixime degradation products if available.
-
Recommendation: Perform a forced degradation study (see Experimental Protocols section) under acidic, basic, oxidative, and photolytic conditions to identify the potential degradation products and their retention times. This will help in confirming if the unknown peaks are related to cefixime degradation.
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Analyze a blank (solvent) injection to check for contaminants in your mobile phase or sample diluent.
-
Recommendation: Ensure all solvents are of HPLC grade and are properly filtered and degassed.[1]
Data Presentation: Summary of Forced Degradation Studies
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Condition | Temperature (°C) | Duration | Approximate Degradation (%) | Reference |
| 0.1 N HCl | 80 | 7 hours | ~50% | [1] |
| 0.01 M HCl | 80 | 2.5 hours | ~25% | [2][5] |
| 0.1 M HCl | 80 | 7 hours | 100% | [2][5] |
| 0.1 N NaOH | 80 | 30 minutes | >98% | [1] |
| 0.01 N NaOH | 80 | 8 hours | >60% | [1] |
| 0.01 M NaOH | 80 | 1 hour | ~25% | [2][5] |
| 0.1 M NaOH | 80 | 4 hours | 100% | [2][5] |
Table 2: Degradation of this compound under Oxidative and Photolytic Conditions
| Condition | Temperature (°C) | Duration | Approximate Degradation (%) | Reference |
| 1% H₂O₂ | 25 | 3.5 hours | ~25% | [2][5] |
| UV radiation (254 nm) | Ambient | 2.5 hours | ~30% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).[1][2][5]
2. Acidic Degradation:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.[1]
-
Reflux the solution at 80°C.[1]
-
Withdraw samples at predetermined time intervals (e.g., 1, 3, 5, and 7 hours).[1]
-
Neutralize the samples and dilute them with the mobile phase to a suitable concentration for analysis.
3. Alkaline Degradation:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.[1]
-
Reflux the solution at 80°C.[1]
-
Withdraw samples at shorter time intervals due to rapid degradation (e.g., 0.5 and 1 hour).[1]
-
Neutralize the samples and dilute them with the mobile phase for analysis.
4. Oxidative Degradation:
-
To a specific volume of the stock solution, add an equal volume of hydrogen peroxide (e.g., 3% v/v).[9]
-
Keep the solution at room temperature or heat gently to accelerate degradation.
-
Withdraw samples at various time points and dilute for analysis.
5. Photolytic Degradation:
-
Expose the this compound solution (e.g., 100 µg/mL) to UV radiation at 254 nm.[1][4]
-
Withdraw samples at different time intervals (e.g., 30, 60, 120, and 150 minutes).[1]
-
Dilute the samples with the mobile phase for analysis.
6. Analysis:
-
Analyze all the stressed samples using a validated stability-indicating HPLC method.[1] A common method uses a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[1][9]
Visualizations
Degradation Pathways of Cefixime
Caption: Major degradation pathways of cefixime under different pH conditions.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for forced degradation studies of cefixime.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: A logical workflow for troubleshooting the origin of unexpected peaks in HPLC analysis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Study of Degradation Profile and Development of Stability Indicating Methods for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijamtes.org [ijamtes.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. [PDF] Study of degradation of this compound under stress conditions using stability indicating reverse phase -high performance liquid chromatography method | Semantic Scholar [semanticscholar.org]
- 9. scielo.br [scielo.br]
Method validation for cefixime trihydrate analysis according to ICH guidelines
This technical support center provides guidance and troubleshooting for the method validation of cefixime trihydrate analysis in accordance with ICH Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when validating a method for this compound analysis according to ICH guidelines?
A1: According to ICH Q2(R1) guidelines, the key validation parameters for an assay of a drug substance like this compound include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][4] This is often assessed using recovery studies by spiking the sample matrix with a known amount of the analyte.[3][5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[3][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]
-
System Suitability: A test to ensure that the chromatographic system is suitable for the intended analysis. Parameters like theoretical plates, tailing factor, and resolution are evaluated.[2][3]
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound should be subjected to various stress conditions as per ICH guidelines to produce potential degradation products.[7][8] The drug is found to be susceptible to acidic, alkaline, and oxidative conditions.[7][9][10]
A typical forced degradation study involves the following conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 80°C. Monitor the degradation over several hours.[7][8] Cefixime has shown about 50% degradation after 7 hours under these conditions.[7]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 80°C. Cefixime is highly sensitive to alkaline conditions, showing over 98% degradation in 30 minutes.[7][8] Milder conditions like 0.01 N NaOH can also be used to achieve more controlled degradation.[7]
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3% v/v H₂O₂) at room temperature.[2]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat. For instance, heating a standard solution in paraffin oil at 80°C for 1 hour has been used.[11]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., at 254 nm) for a defined period.[2][7] Significant degradation has been observed after 2.5 hours of UV exposure.[7]
Following exposure to these stress conditions, the samples are analyzed by the proposed method to check for the separation of the main cefixime peak from any degradation product peaks. The resolution between the peaks should be greater than 2.[2][6]
Q3: What is a typical mobile phase composition for the HPLC analysis of this compound?
A3: A common mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of a phosphate buffer and an organic solvent. A frequently cited composition is a mixture of 10 mM disodium hydrogen phosphate (with pH adjusted to around 6.3) and methanol in a ratio of approximately 75:25 (v/v).[2][6] Another example uses a mobile phase of methanol and phosphate buffer in a 3:7 (v/v) ratio.[1] The selection of the mobile phase is critical for achieving good separation and peak shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. 4. Presence of secondary interactions between the analyte and the stationary phase. | 1. Adjust the mobile phase pH. For cefixime, a pH around 6.3 has been shown to be effective.[2][6] 2. Wash the column with a strong solvent, or if necessary, replace the column. 3. Reduce the concentration of the sample being injected. 4. Add a competing agent like triethylamine (TEA) to the mobile phase (e.g., 0.5%) to mask active silanol groups.[2][6] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Fluctuation in column temperature. 4. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. 3. Use a column oven to maintain a consistent temperature.[1] 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Low Recovery in Accuracy Studies | 1. Incomplete sample extraction. 2. Degradation of the analyte during sample preparation. 3. Inaccurate standard solution preparation. 4. Matrix effects. | 1. Optimize the extraction procedure. For tablets, ensure complete dissolution, which may involve ultrasonication.[2] 2. Prepare samples in a diluent that ensures the stability of cefixime. 3. Double-check all calculations and weighing procedures for standard preparation. 4. Evaluate the matrix effect by comparing the response of the analyte in the matrix to the response in a pure solvent. |
| Failure to Meet System Suitability Criteria (e.g., low theoretical plates, poor resolution) | 1. Degraded or inappropriate column. 2. Sub-optimal mobile phase composition or flow rate. 3. Issues with the HPLC system (e.g., dead volume, detector issues). | 1. Use a new column or a column with a different stationary phase. A C18 column is commonly used for cefixime analysis.[1][2][11] 2. Optimize the mobile phase composition and flow rate to improve separation.[2][6] 3. Perform system maintenance and check for any issues with the instrument. |
| Extra Peaks in the Chromatogram | 1. Presence of impurities or degradation products. 2. Contamination from the sample, solvent, or system. 3. Carryover from a previous injection. | 1. If the method is intended to be stability-indicating, ensure that these peaks are well-resolved from the main analyte peak. 2. Use high-purity solvents and filter all solutions before injection.[3] 3. Implement a robust needle wash procedure between injections. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of this compound.
Chromatographic Conditions:
-
Column: C18 (e.g., Phenomenex, 250 x 4.6 mm, 5 µm particle size)[2][6]
-
Mobile Phase: 10 mM Disodium hydrogen phosphate (with 0.5% Triethylamine, pH adjusted to 6.3 with Orthophosphoric acid) and Methanol (75:25 v/v)[2][6]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient or controlled at 30°C[1]
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent like methanol.[12]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-100 µg/mL for linearity studies).[2]
-
Sample Solution (from tablets): Weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to a known amount of cefixime (e.g., 25 mg) to a volumetric flask. Add a portion of the diluent (e.g., methanol), sonicate for about 10 minutes to ensure complete dissolution, and then dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.[2][3]
UV-Spectrophotometric Method
This method can be used for a simpler, cost-effective estimation of this compound.
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Approximately 288-290 nm[12][13]
-
Preparation of Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).[12]
-
Preparation of Working Standards: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2-40 µg/mL).[12]
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions to establish linearity. The concentration of cefixime in the sample can be determined from the regression equation of the calibration curve.[14]
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for this compound Analysis
| Parameter | Typical Range/Value | Acceptance Criteria |
| Linearity Range | 5-100 µg/mL[2] | Correlation coefficient (r²) ≥ 0.999[15] |
| Accuracy (% Recovery) | 99.96 – 101.54%[2] | 98-102%[3] |
| Precision (%RSD) | < 2.0% for intra-day and inter-day[2][6] | %RSD ≤ 2% |
| LOD | 0.0398 µg/mL[2][6] | Signal-to-Noise ratio of 3:1[2] |
| LOQ | 0.120 µg/mL[2][6] | Signal-to-Noise ratio of 10:1[2] |
| System Suitability | ||
| - Tailing Factor | < 2[3] | Tailing factor ≤ 2 |
| - Theoretical Plates | > 2000[3] | Theoretical plates > 2000 |
| - Resolution | > 2 (from degradation products)[2][6] | Resolution > 2 |
Table 2: Summary of UV-Spectrophotometric Method Validation Parameters
| Parameter | Typical Range/Value | Acceptance Criteria |
| Linearity Range | 2-40 µg/mL[12] | Correlation coefficient (r²) ≥ 0.999[12] |
| Accuracy (% Recovery) | 98-102%[10] | 98-102% |
| Precision (%RSD) | < 2.0%[13][14] | %RSD ≤ 2% |
| LOD | 0.042 - 1.08 µg/mL[4][13] | - |
| LOQ | 0.096 - 3.61 µg/mL[4][13] | - |
Visualizations
Caption: Workflow for this compound Analytical Method Validation.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analytical Method Development and Validation for Simultaneous Estimation of this compound and Ornidazole in Tablet Dosage form by RP-HPLC – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Spectrophotometric Determination of this compound in Pharmaceutical Formulations Based on Ion-Pair Reaction with Bromophenol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Study of Degradation Profile and Development of Stability Indicating Methods for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. ajpamc.com [ajpamc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Inter-laboratory Comparison of Cefixime Trihydrate Assay Methods: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the assay of Cefixime Trihydrate: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assay. The objective is to offer a comprehensive overview of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key performance parameters for each assay method based on published validation data. It is important to note that while HPLC and UV-Vis Spectrophotometry provide quantitative data on the physicochemical properties of the drug substance, the microbiological assay measures its biological activity. Direct comparison of all parameters is therefore not always feasible.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry | Microbiological Assay |
| Linearity Range | 0.9 - 1000.0 µg/mL[1] | 1 - 7 µg/mL[2] | Not typically defined in the same quantitative manner |
| Accuracy (% Recovery) | 94.6% - 98.4%[1] | 99.8% - 100%[2] | Data not available in a comparable format |
| Precision (% RSD) | < 2.0%[3] | Inter-day: 1.6% - 3.9%, Intra-day: 1.67% - 1.99%[2] | Data not available in a comparable format |
| Limit of Detection (LOD) | 59.3 ng/mL (0.0593 µg/mL)[3] | Not explicitly stated in the provided results | Not applicable in the same context |
| Limit of Quantitation (LOQ) | 179.8 ng/mL (0.1798 µg/mL)[3] | Not explicitly stated in the provided results | Not applicable in the same context |
| Principle of Method | Separation based on polarity, detection by UV absorbance | Measurement of light absorbance at a specific wavelength | Measurement of inhibition of microbial growth |
Experimental Protocols
This section provides detailed methodologies for the three key assay methods.
2.1. High-Performance Liquid Chromatography (HPLC)
This method offers high specificity and is capable of separating this compound from its degradation products and impurities.
-
Chromatographic System:
-
Instrument: LC-20A HPLC system with a PDA detector (Shimadzu, Japan) or equivalent.
-
Column: RP BDS column (250 mm x 4.6 mm, 5 µm) (Thermo Scientific, USA) or equivalent C18 column.[3]
-
Mobile Phase: A mixture of Methanol and Phosphate buffer (3:7, v/v).[3] The phosphate buffer can be prepared by dissolving appropriate amounts of sodium dihydrogen phosphate in water.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Column Oven Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.0, 1.6, 2.0, 2.4, and 3.0 µg/mL).[3]
-
-
Preparation of Sample Solution:
-
For tablets, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in triplicate to establish the calibration curve.
-
Inject the sample solutions in triplicate.
-
Calculate the concentration of this compound in the samples by comparing the peak areas with the calibration curve.
-
2.2. UV-Visible Spectrophotometry
This method is simpler and more rapid than HPLC but may be less specific if interfering substances that absorb at the same wavelength are present.
-
Instrument: A UV-Visible Spectrophotometer.
-
Solvent: Methanol.[2]
-
Wavelength of Maximum Absorbance (λmax): 287 nm.[2]
-
Preparation of Standard Stock Solution:
-
Preparation of Working Standard Solutions and Calibration Curve:
-
From the 100 µg/mL stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 1, 3, 5, and 7 µg/mL.[2]
-
Measure the absorbance of each solution at 287 nm against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution in methanol with an expected final concentration within the linear range of the assay. This may involve weighing a portion of the powdered tablets, dissolving in methanol, and performing necessary dilutions.
-
-
Procedure:
-
Measure the absorbance of the sample solution at 287 nm.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
2.3. Microbiological Assay (Agar Diffusion Method)
This assay determines the potency of the antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. It provides a measure of the biological activity of the drug.
-
Test Microorganism: Escherichia coli ATCC 10536 has been identified as a suitable strain for the cefixime bioassay.[4][5]
-
Materials:
-
Petri dishes
-
Culture media (e.g., Nutrient Agar)
-
Sterile cylinders (or paper discs)
-
Incubator
-
-
Preparation of Inoculum:
-
Preparation of Assay Plates:
-
Prepare the nutrient agar according to the manufacturer's instructions and sterilize.
-
Cool the agar to 45-50°C and inoculate it with the prepared microbial suspension.
-
Pour the inoculated agar into sterile petri dishes to a uniform depth and allow it to solidify.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard of known potency.
-
Prepare a series of standard solutions at different concentrations.
-
Prepare sample solutions at a concentration expected to be in the middle of the standard concentration range.
-
-
Procedure (Cylinder-Plate Method):
-
Place sterile cylinders onto the surface of the solidified agar plates.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Plot a standard curve of the zone diameter versus the logarithm of the antibiotic concentration.
-
Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
-
Mandatory Visualizations
Inter-laboratory Comparison Workflow
Caption: Workflow of an inter-laboratory comparison study.
Logical Relationship of Assay Methods
Caption: Logical relationship of different assay methods for Cefixime.
References
- 1. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Selection of Bacterial Strain and Inoculum Concentration in Microbial Bioassay for the Development of Cefixime Potency Test in Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for Cefixime in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various validated analytical methods for the quantification of cefixime in biological matrices such as plasma, serum, and urine. The performance of different analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is compared using supporting experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation.
Comparative Analysis of Validated Analytical Methods
The selection of an appropriate analytical method for the determination of cefixime is contingent on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of validation parameters for different methods, providing a clear comparison of their performance.
| Parameter | HPLC-UV Method | LC-MS/MS Method | UV-Spectrophotometry Method |
| Biological Matrix | Serum, Urine[1], Plasma[2][3] | Human Plasma[4][5] | Not typically used for biological fluids due to low specificity |
| Linearity Range | 0.1 - 30.0 µg/mL (Serum)[1], 5 - 100 µg/mL (Urine)[1], 0.5 - 40 µg/mL (Plasma)[2] | 0.07 - 7.0 µg/mL[4][5] | 2 - 40 µg/mL (in Methanol)[6] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 | 0.9997[6] |
| Limit of Quantification (LOQ) | 0.05 µg/mL (Serum)[1] | 0.07 µg/mL[4] | 179.8 ng/mL[7] |
| Limit of Detection (LOD) | - | - | 59.3 ng/ml[7] |
| Accuracy (% Recovery) | Within 10%[1] | Within acceptable criteria of regulatory guidelines[4][5] | 98-102%[8] |
| Precision (% RSD) | < 10% (Within- and between-day)[1] | < 15% | < 2%[8] |
| Specificity | Good, potential for interference from co-eluting compounds | High, based on mass-to-charge ratio | Low, susceptible to interference from other UV-absorbing compounds |
Experimental Protocols
HPLC-UV Method for Cefixime in Human Serum and Urine
This method is suitable for the quantification of cefixime in serum and urine samples with good accuracy and precision.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[9]
-
Mobile Phase: Isocratic elution with a suitable mixture of aqueous buffer and organic solvent (e.g., water:acetonitrile with 0.5% formic acid).[9]
-
Flow Rate: Typically 1 mL/min.[10]
-
Detection: UV absorbance at 280 nm for the serum assay and 313 nm for the urine assay.[1]
-
Injection Volume: 20 µL.[11]
-
LC-MS/MS Method for Cefixime in Human Plasma
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of cefixime need to be accurately measured.[4][5]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
The analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both cefixime and its internal standard.
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the validation process for an analytical method, as per ICH guidelines.[8][10][12]
References
- 1. Determination of cefixime in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. jocpr.com [jocpr.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of Cefixime Trihydrate: A Guide for Laboratory Professionals
The responsible disposal of Cefixime Trihydrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, impervious gloves, safety goggles with side-shields, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust.[4] In case of a spill, avoid generating dust and collect the material carefully for proper disposal.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable national and local regulations.[4] It is imperative to avoid discharging the chemical into drains or sewers, as this can have adverse environmental effects.[1][5][6]
-
Segregation and Storage of Waste:
-
Engagement of a Licensed Disposal Service:
-
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[5] These companies are equipped to handle and treat chemical waste in accordance with regulatory standards.
-
-
Approved Disposal Method:
-
The preferred method of disposal is chemical incineration.[1][3][5] This involves dissolving or mixing the this compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
-
Disposal of Contaminated Packaging:
-
Empty containers should be treated as the product itself and disposed of accordingly.[4]
-
Alternatively, containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] If recycling is not an option, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
Quantitative Data
The provided search results do not contain specific quantitative data regarding the disposal of this compound.
Experimental Protocols
The provided search results do not cite any specific experimental protocols for the disposal of this compound. The guidance provided is operational and focuses on established waste management practices.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Cefixime Trihydrate
Researchers and scientists handling Cefixime Trihydrate must adhere to stringent safety protocols to mitigate potential health risks, including allergic skin reactions and respiratory sensitization.[1][2][3] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, ensuring the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, compiled from multiple safety data sheets (SDSs).
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][4] | Protects eyes from dust and potential splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[1][5] Follow proper glove removal technique to avoid skin contact. | Prevents skin contact and absorption. Contaminated gloves must be disposed of properly.[5] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1][4] A lab coat or other protective clothing should be worn. | Protects skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | Protects against inhalation of dust, which can cause allergic reactions or asthma-like symptoms.[3][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling in a laboratory environment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : this compound should be disposed of as hazardous waste.[5] This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of the material down the drain.[1][5]
-
Contaminated Materials : All contaminated items, including gloves, lab coats, and other disposable materials, should be collected in a designated and properly labeled hazardous waste container.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
-
Packaging : The original container should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
By implementing these safety measures, researchers can significantly reduce the risks associated with handling this compound, fostering a safer laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
